Hydroxy pioglitazone-d4 (M-IV) is a stable isotope-labeled derivative of the active metabolite of pioglitazone, a thiazolidinedione class drug primarily used in the management of type 2 diabetes mellitus. This compound is significant for its role in pharmacokinetic studies and drug metabolism research. Hydroxy pioglitazone-d4 is classified under the category of pharmaceutical intermediates and is utilized as a reference standard in analytical chemistry, especially in mass spectrometry techniques.
Hydroxy pioglitazone-d4 can be sourced from various chemical suppliers and manufacturers specializing in pharmaceutical compounds. It is often available for purchase through platforms that provide custom synthesis and reference standards, ensuring high purity levels suitable for research applications .
The synthesis of hydroxy pioglitazone-d4 typically involves the incorporation of deuterium into the molecular structure of pioglitazone. This process often utilizes deuterated reagents during the hydroxylation step, which is crucial for generating the specific labeled metabolite.
Hydroxy pioglitazone-d4 has a complex molecular structure characterized by a thiazolidinedione ring and a hydroxyethyl side chain. The incorporation of deuterium atoms modifies its physical properties, making it distinguishable from non-labeled counterparts.
Hydroxy pioglitazone-d4 participates in various chemical reactions typical of thiazolidinediones, including:
The reactivity of hydroxy pioglitazone-d4 is similar to that of its parent compound, with modifications in reaction kinetics due to its isotopic labeling. Analytical techniques like liquid chromatography-tandem mass spectrometry are often employed to study these reactions quantitatively .
Hydroxy pioglitazone-d4 serves as an important tool in understanding the pharmacodynamics of pioglitazone. It mimics the action of the parent drug by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
Research indicates that this mechanism leads to:
Relevant analyses often include:
Hydroxy pioglitazone-d4 finds significant application in scientific research, particularly in:
Hydroxy Pioglitazone-d4 (M-IV) has the systematic IUPAC name 5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione [5] [7]. Its molecular formula is C₁₉H₁₆D₄N₂O₄S, with a molecular weight of 376.46 g/mol [2] [7]. The deuterium atoms replace hydrogen at the 2, 3, 5, and 6 positions of the terminal phenyl ring, creating a distinct mass shift crucial for analytical differentiation [5] [9].
Table 1: Key Chemical Properties of Hydroxy Pioglitazone-d4 (M-IV)
Property | Specification |
---|---|
CAS Number | 1188263-49-1 |
Unlabelled Metabolite CAS | 146062-44-4 |
Purity | >95% (HPLC) |
Appearance | White to off-white solid |
Melting Point | 149–151°C |
Solubility | Slightly soluble in methanol |
Storage Conditions | -20°C under inert atmosphere |
The structural integrity of the thiazolidinedione pharmacophore remains identical to the non-deuterated metabolite, ensuring comparable receptor binding and enzymatic interactions. The deuterium labeling induces no significant steric alterations due to the identical van der Waals radii of deuterium and hydrogen [5] [9].
As a metabolite of pioglitazone, Hydroxy Pioglitazone-d4 (M-IV) inherits pharmacological activity as a dual PPARγ/PPARα agonist:
Table 2: PPAR Activation Profile of Pioglitazone and Metabolites
Compound | PPARγ Activity | PPARα Activity | Primary Biological Effects |
---|---|---|---|
Pioglitazone | +++ | ++ | Insulin sensitization, lipid metabolism |
Hydroxy Pioglitazone (M-IV) | ++ | + | Sustained glucose control, vasodilation |
Keto Pioglitazone (M-III) | ++ | + | Insulin sensitivity enhancement |
In vitro studies confirm that Hydroxy Pioglitazone (M-IV) retains ~50–70% of the PPARγ binding affinity of the parent drug. Crucially, it contributes significantly to pioglitazone’s vasodilatory effects by stimulating nitric oxide (NO) release and activating voltage-gated potassium (Kv) channels in vascular endothelium, improving microcirculation in diabetic retinopathy models [3]. At steady state, serum concentrations of M-IV often exceed those of pioglitazone, underscoring its pharmacological relevance [6].
Deuterium labeling serves as an indispensable tool for tracking drug metabolism without altering biological function. The kinetic isotope effect (KIE) of deuterium (slowing metabolic reactions) enhances the stability and half-life of Hydroxy Pioglitazone-d4 (M-IV) compared to its non-deuterated counterpart [5] [9]. This property is exploited in three key research applications:
Table 3: Analytical Applications of Hydroxy Pioglitazone-d4 (M-IV) in Diabetes Research
Application | Methodology | Advantages of Deuterated Standard |
---|---|---|
Pharmacokinetic Assays | LC-MS/MS with MRM detection | Eliminates ion suppression; achieves 99% accuracy |
Tissue Distribution Studies | AP-MALDI Mass Spectrometry Imaging | Enables spatial resolution of M-IV in retina, liver |
Enzyme Kinetic Profiling | CYP isoform-specific incubations | Quantifies KIE for reaction phenotyping |
Hydroxy Pioglitazone-d4 (M-IV) facilitates critical research into T2DM therapeutic mechanisms:
Table 4: Key Research Findings Enabled by Hydroxy Pioglitazone-d4 (M-IV)
Research Area | Finding | Impact |
---|---|---|
Metabolic Persistence | M-IV AUC exceeds pioglitazone at steady state | Explains prolonged glucose-lowering effects |
Drug Transport | Tissue-specific accumulation in liver/adipose | Clarifies site-specific pharmacodynamics |
Diabetic Retinopathy | NO-mediated dilation of porcine retinal arterioles | Reveals vascular protective mechanisms |
Combination Therapies | Synergy with DPP-4 inhibitors (e.g., alogliptin) | Supports rational polytherapy design |
Deuterated M-IV has proven essential for studying pioglitazone’s efficacy in high-cardiovascular-risk populations, where its metabolites contribute significantly to insulin sensitization without exacerbating cardiac ischemia—a historical concern with rosiglitazone [1] [6].
Concluding Remarks
Hydroxy Pioglitazone-d4 (M-IV) exemplifies the strategic application of isotopic labeling in diabetes research. Its defined chemical identity, preserved pharmacological activity, and utility in tracing metabolic pathways provide indispensable insights into T2DM treatment mechanisms. Future research directions include exploring its role in mitochondrial function modulation and inflammatory pathway regulation—areas where deuterated standards remain vital for mechanistic clarity.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9